molecular formula C10H14N2O2 B093605 Phenocoll CAS No. 103-97-9

Phenocoll

Cat. No.: B093605
CAS No.: 103-97-9
M. Wt: 194.23 g/mol
InChI Key: LQJARUQXWJSDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenocoll (chemical name: phenylethyl glycine hydrochloride) is a synthetic phenolic compound primarily used as an antipyretic, antimalarial, and antirheumatic agent. It exists as a white crystalline powder, soluble in water (particularly hot water) and alcohol, and forms a neutral solution when dissolved . Its synthesis involves the condensation of phenylethyl aldehyde with glycine, followed by hydrochlorination to improve solubility and stability .

Properties

CAS No.

103-97-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13)

InChI Key

LQJARUQXWJSDFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN

melting_point

100.5 °C

Other CAS No.

103-97-9

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Outcomes

  • Antipyretic Performance: In typhoid and pneumonia cases, this compound (15 grains) reduced fever by 2°C within 3–5 hours, outperforming phenacetin (20–30 grains required) .
  • Antirheumatic Action: In chronic articular rheumatism, this compound achieved symptom resolution in 75% of cases without inducing hypothermia .
  • Safety: No cases of coma, cyanosis, or renal damage were reported, even at doses up to 75 grains/day .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenocoll
Reactant of Route 2
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Phenocoll

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